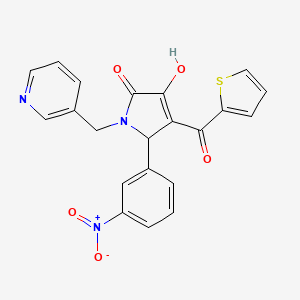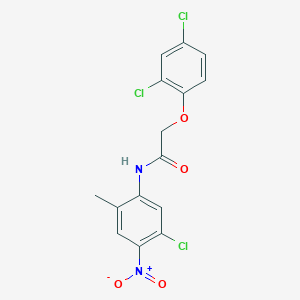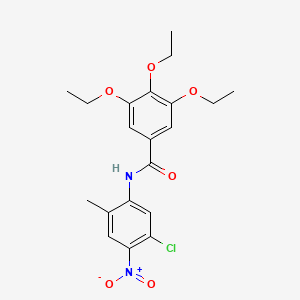![molecular formula C14H16ClNO4 B3966527 4-[(4-chlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B3966527.png)
4-[(4-chlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid
Übersicht
Beschreibung
4-[(4-chlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid, also known as CP94, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CP94 is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and insulin secretion.
Wissenschaftliche Forschungsanwendungen
4-[(4-chlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid has been studied for its potential applications in various fields of scientific research, including diabetes, cancer, and neuroscience. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models, suggesting that DPP-IV inhibitors like this compound could be used as a treatment for type 2 diabetes. In cancer research, this compound has been found to inhibit the growth and metastasis of certain types of cancer cells, indicating that DPP-IV inhibitors could have anti-cancer properties. In neuroscience research, this compound has been shown to enhance cognitive function and improve memory in animal models, suggesting that DPP-IV inhibitors could be used to treat cognitive impairments.
Wirkmechanismus
4-[(4-chlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid exerts its pharmacological effects by inhibiting the activity of DPP-IV, which is a cell surface enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV results in increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and improve glucose metabolism. Additionally, DPP-IV inhibition has been shown to have anti-inflammatory and anti-apoptotic effects, which could contribute to the therapeutic effects of this compound in various diseases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. These include:
- Increased insulin secretion and improved glucose metabolism
- Inhibition of cancer cell growth and metastasis
- Enhancement of cognitive function and memory
- Anti-inflammatory and anti-apoptotic effects
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4-chlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid has several advantages as a research tool, including its potency and selectivity as a DPP-IV inhibitor, its ability to cross the blood-brain barrier, and its relatively low toxicity in animal models. However, there are also some limitations to its use in lab experiments, such as its poor solubility in aqueous solutions, its short half-life in vivo, and the potential for off-target effects on other enzymes or receptors.
Zukünftige Richtungen
There are several potential future directions for research on 4-[(4-chlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid and other DPP-IV inhibitors. These include:
- Further studies on the mechanisms of action of DPP-IV inhibitors in various diseases
- Development of more potent and selective DPP-IV inhibitors with improved pharmacokinetic properties
- Investigation of the potential use of DPP-IV inhibitors in combination with other drugs for the treatment of diabetes, cancer, and other diseases
- Exploration of the potential use of DPP-IV inhibitors as cognitive enhancers or neuroprotective agents in neurodegenerative diseases
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its inhibition of DPP-IV has been shown to have beneficial effects in diabetes, cancer, and neuroscience research, and there are several potential future directions for further investigation of DPP-IV inhibitors.
Eigenschaften
IUPAC Name |
4-(4-chloroanilino)-4-oxo-3-(oxolan-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c15-9-3-5-10(6-4-9)16-14(19)11(8-13(17)18)12-2-1-7-20-12/h3-6,11-12H,1-2,7-8H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWZPLBPAXESKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(CC(=O)O)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-fluoro-4-methoxyphenyl)-4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1-(2-methylphenyl)-1H-pyrazole](/img/structure/B3966448.png)



![ethyl 2-[3-(2-furoyl)-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3966481.png)
![diethyl [anilino(4-fluorophenyl)methyl]phosphonate](/img/structure/B3966485.png)
![methyl (2S,4R)-4-{[(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B3966488.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966500.png)
![7-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3966508.png)
![4-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3966521.png)

![5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966534.png)
![4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966548.png)
